molecular formula C8H10BrNO B1446684 (2-Bromo-3-methoxyphenyl)methanamine CAS No. 1261582-19-7

(2-Bromo-3-methoxyphenyl)methanamine

Cat. No.: B1446684
CAS No.: 1261582-19-7
M. Wt: 216.07 g/mol
InChI Key: VYFKFVLTBBXGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-3-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H10BrNO It is a derivative of methanamine, where the phenyl ring is substituted with a bromine atom at the second position and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-methoxyphenyl)methanamine typically involves the bromination of 3-methoxyaniline followed by a reductive amination process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Boronic acids and palladium catalysts under mild conditions.

Major Products Formed

    Substitution: Various substituted phenylmethanamines.

    Oxidation: Corresponding imines or aldehydes.

    Reduction: Primary or secondary amines.

    Coupling: Biaryl compounds.

Scientific Research Applications

(2-Bromo-3-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-3-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The bromine and methoxy substituents influence its reactivity and binding affinity to various enzymes and receptors. The compound can act as a ligand, forming complexes with metal ions or interacting with biological macromolecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-methoxyphenyl)methanamine
  • (2-Bromo-3-ethoxyphenyl)methanamine
  • (2-Chloro-3-methoxyphenyl)methanamine

Uniqueness

(2-Bromo-3-methoxyphenyl)methanamine is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This unique substitution pattern can influence its reactivity, making it a valuable compound for targeted synthesis and research applications .

Biological Activity

(2-Bromo-3-methoxyphenyl)methanamine, also known as 1-(2-bromo-3-methoxyphenyl)methanamine, is an organic compound notable for its unique structural characteristics, which include a bromine atom, a methoxy group, and an amine functional group attached to a phenyl ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₂BrNO
  • Molecular Weight : 230.1 g/mol
  • Physical State : Typically found as a white crystalline solid.

The presence of the bromine and methoxy substituents on the phenyl ring enhances the compound's reactivity and biological activity. The amine group (-NH₂) allows for nucleophilic substitution reactions, while the bromine atom can serve as a leaving group in various transformations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound acts as a ligand, forming complexes with metal ions or interacting with various enzymes and receptors. This interaction can modulate enzyme activity and influence metabolic pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving similar compounds, it was noted that brominated phenyl compounds often demonstrate both antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : Compounds with similar structures showed effective inhibition against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM .
  • Antifungal Activity : Similar derivatives were effective against Candida albicans, with MIC values reported between 16.69 to 78.23 µM .

These findings suggest that this compound could serve as a lead compound in developing new antimicrobial agents.

Psychoactive Effects

Some derivatives of this compound have been investigated for their psychoactive properties, indicating potential interactions with neurotransmitter systems. This suggests that the compound may have applications in neuropharmacology, particularly in developing treatments for mood disorders or other psychiatric conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

  • Structure-Activity Relationship (SAR) Studies : Research has indicated that modifications to the methoxy and bromo groups can significantly affect biological activity. For example, compounds with hydroxyl substitutions showed improved inhibitory actions against bacterial strains compared to simpler phenyl derivatives .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against human cancer cell lines by inhibiting tubulin polymerization, which is crucial for cell division .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
(2-Bromo-4-methoxyphenyl)methanamineC₉H₁₂BrNODifferent methoxy positioning
(2-Chloro-3-methoxyphenyl)methanamineC₈H₁₁ClNOChlorine instead of bromine
3-Methoxy-N,N-dimethylbenzeneethanamineC₁₀H₁₃NLacks bromine but retains amine functionality

The unique arrangement of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

(2-bromo-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFKFVLTBBXGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromo-3-methoxyphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Bromo-3-methoxyphenyl)methanamine
Reactant of Route 3
(2-Bromo-3-methoxyphenyl)methanamine
Reactant of Route 4
Reactant of Route 4
(2-Bromo-3-methoxyphenyl)methanamine
Reactant of Route 5
Reactant of Route 5
(2-Bromo-3-methoxyphenyl)methanamine
Reactant of Route 6
(2-Bromo-3-methoxyphenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.